Ethyl (4-oxo-2-phenylchromen-3-yl) carbonate
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Overview
Description
Ethyl (4-oxo-2-phenylchromen-3-yl) carbonate is a chemical compound with the molecular formula C18H14O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-2-phenylchromen-3-yl) carbonate typically involves the reaction of 3-hydroxychromones with ethyl chloroformate under phase-transfer catalysis conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, in the presence of an aqueous potassium hydroxide solution and a crown ether as a phase-transfer catalyst . This method is efficient for the protection of base-sensitive chromone derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo-2-phenylchromen-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted chromone derivatives.
Scientific Research Applications
Ethyl (4-oxo-2-phenylchromen-3-yl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-oxo-2-phenylchromen-3-yl) carbonate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar benzopyran ring system and exhibit comparable biological activities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are studied for their pharmacological properties.
Coumarin derivatives: These compounds also contain a benzopyran ring and are used in various chemical and biological applications.
Uniqueness
Ethyl (4-oxo-2-phenylchromen-3-yl) carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl (4-oxo-2-phenylchromen-3-yl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-18(20)23-17-15(19)13-10-6-7-11-14(13)22-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAMBSFDOPAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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